RDX8940: Gut-Restricted TGR5 Agonist That Spares Gallbladder Emptying Versus Systemic Comparators
RDX8940 is a minimally systemic oral TGR5 agonist that, unlike systemic TGR5 agonists such as compound 18, does not inhibit gallbladder emptying in mice at efficacious doses [1]. In a Western diet-fed mouse model of NAFLD, RDX8940 improved hepatic steatosis and insulin sensitivity while demonstrating that gallbladder filling—a class-associated effect of systemic TGR5 activation—was absent with RDX8940 treatment, in contrast to the gallbladder filling observed with systemic agonist compound 18 [1][2].
| Evidence Dimension | Gallbladder emptying effect (class-associated adverse effect) |
|---|---|
| Target Compound Data | No inhibition of gallbladder emptying; maintained normal gallbladder physiology at therapeutic doses |
| Comparator Or Baseline | Compound 18 (systemic TGR5 agonist): induced gallbladder filling at doses required for glucose-lowering efficacy |
| Quantified Difference | RDX8940 eliminated gallbladder filling liability present in systemic TGR5 agonists (qualitative binary outcome) |
| Conditions | Western diet-fed mouse model of NAFLD; efficacy dose range tested for metabolic endpoints |
Why This Matters
Procurement of RDX8940 over systemic TGR5 agonists enables metabolic efficacy studies without the confounding variable of altered gallbladder physiology, a known translational liability that has hindered clinical development of systemic TGR5 agonists.
- [1] Finn P, et al. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice. Am J Physiol Gastrointest Liver Physiol. 2019;316(5):G597-G607. View Source
- [2] Ardelyx. RDX8940 AdisInsight Profile. Springer Nature. Updated 30 Apr 2023. View Source
